3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a benzothiadiazine dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the benzothiadiazine dioxide moiety. Key steps may include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This step forms the piperazine ring.
Introduction of the fluorophenyl group: This can be achieved through nucleophilic substitution reactions.
Formation of the benzothiadiazine dioxide moiety: This involves the reaction of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used to investigate the mechanisms of action of piperazine derivatives and their effects on biological systems.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . Molecular docking studies and in vitro assays are often used to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-((2-((4-(trifluoromethyl)phenyl)amino)ethyl)amino)ethanone
Uniqueness
3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine ring contributes to its pharmacological activity .
Properties
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N4O3S/c22-15-3-1-2-4-17(15)28-9-11-29(12-10-28)20(30)8-7-19-26-16-13-14(21(23,24)25)5-6-18(16)33(31,32)27-19/h1-6,13H,7-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBRZVHWOGEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.